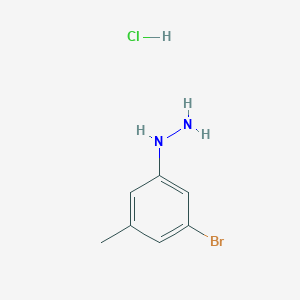

(3-Bromo-5-methylphenyl)hydrazine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Bromo-5-methylphenyl)hydrazine;hydrochloride” is a chemical compound with the molecular formula C7H9BrN2 . It is used as a pharmaceutical intermediate and chemical intermediate . The product is provided to early discovery researchers as part of a collection of unique chemicals .

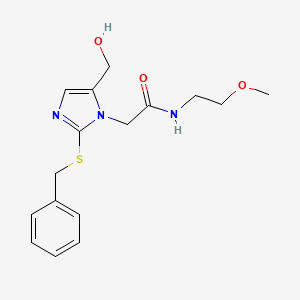

Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-methylphenyl)hydrazine;hydrochloride” can be represented by the SMILES stringNNC1=CC=CC(Br)=C1.Cl . The InChI code for this compound is 1S/C7H9BrN2.ClH/c1-5-2-6(8)4-7(3-5)10-9;/h2-4,10H,9H2,1H3;1H . Physical And Chemical Properties Analysis

“(3-Bromo-5-methylphenyl)hydrazine;hydrochloride” is a solid at room temperature . It has a molecular weight of 237.53 . The compound has a predicted boiling point of 286.9±28.0 °C and a predicted density of 1.564±0.06 g/cm3 .Scientific Research Applications

Chemical Properties and Identification

“(3-Bromo-5-methylphenyl)hydrazine;hydrochloride” is a chemical compound with the CAS Number: 2378501-12-1 . It is typically stored at room temperature and appears as a powder . The compound’s InChI Code is 1S/C7H9BrN2.ClH/c1-5-2-6 (8)4-7 (3-5)10-9;/h2-4,10H,9H2,1H3;1H .

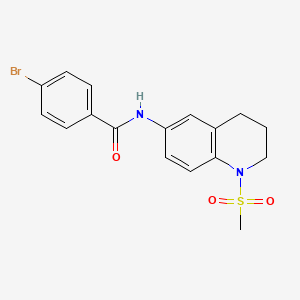

Synthesis of Pyrazole Derivatives

Hydrazine-coupled pyrazoles, which could potentially include “(3-Bromo-5-methylphenyl)hydrazine;hydrochloride”, have been synthesized for various research purposes . These compounds are known for their diverse pharmacological effects .

Antileishmanial and Antimalarial Activities

One of the significant applications of hydrazine-coupled pyrazoles is their potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

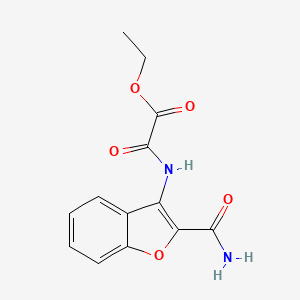

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . This provides a deeper understanding of the interaction between the compound and its target, which can be useful in drug design and optimization.

Safety and Hazards

“(3-Bromo-5-methylphenyl)hydrazine;hydrochloride” is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name |

(3-bromo-5-methylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)4-7(3-5)10-9;/h2-4,10H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCNWXSKJPXZSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-methylphenyl)hydrazine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)

![(2Z)-6-nitro-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2356028.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)

![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)